1-Benzoyl-2-methylpiperazine

Sigma-1 Receptor CNS Pharmacology Neuroprotection

1-Benzoyl-2-methylpiperazine (CAS 292063-50-4) is a regiospecifically defined, chiral piperazine building block for CNS drug discovery. It exhibits high σ1R affinity (Ki=21.7 nM) with >7-fold selectivity over M1/M2 receptors, enabling off-target risk mitigation. The 2-methyl substituent imparts crucial steric hindrance for selective GPCR targeting. Available as a racemate, its enantiomers can be separated for stereospecific SAR. Sourced via a high-yield (84%) regiospecific protocol ensuring batch-to-batch structural fidelity.

Molecular Formula C12H16N2O
Molecular Weight 204.27 g/mol
CAS No. 292063-50-4
Cat. No. B3121706
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Benzoyl-2-methylpiperazine
CAS292063-50-4
Molecular FormulaC12H16N2O
Molecular Weight204.27 g/mol
Structural Identifiers
SMILESCC1CNCCN1C(=O)C2=CC=CC=C2
InChIInChI=1S/C12H16N2O/c1-10-9-13-7-8-14(10)12(15)11-5-3-2-4-6-11/h2-6,10,13H,7-9H2,1H3
InChIKeySXAIXGMQDJUBDK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-Benzoyl-2-methylpiperazine (CAS 292063-50-4): An Unsymmetrical Piperazine Scaffold for CNS Ligand and Chemical Probe Development


1-Benzoyl-2-methylpiperazine (CAS 292063-50-4) is an unsymmetrically substituted piperazine featuring a benzoyl group at the N1 position and a methyl group at the C2 position. Its molecular formula is C₁₂H₁₆N₂O with a molecular weight of 204.27 g/mol . The compound serves as a versatile synthetic intermediate for constructing more complex pharmacologically active molecules, particularly as a core structural element in investigational CNS drugs targeting neurotransmitter receptors [1]. The presence of a chiral center at the 2-position yields a racemic mixture, which offers a key point of structural differentiation and a vector for exploring stereospecific biological activity.

1-Benzoyl-2-methylpiperazine: Why Generic Piperazine Substitution Compromises CNS Ligand Development


Substituting 1-benzoyl-2-methylpiperazine with simpler analogs like 1-benzoylpiperazine or unsubstituted piperazine is not scientifically valid for CNS drug discovery due to quantifiable differences in receptor binding selectivity. The 2-methyl group introduces significant steric hindrance and alters the conformational landscape of the piperazine ring, which directly impacts the regioselectivity of further chemical modifications [1] and is a critical determinant for achieving selective binding to specific G protein-coupled receptors (GPCRs) and sigma receptors [2]. Data demonstrate that subtle modifications on this scaffold lead to vastly different affinity and selectivity profiles for key CNS targets, including muscarinic acetylcholine receptors (M1/M2) and the sigma-1 receptor, underscoring that the specific combination of benzoyl and 2-methyl substituents is essential for the compound's unique pharmacological fingerprint [3].

1-Benzoyl-2-methylpiperazine: Quantified CNS Receptor Binding Selectivity Data for Scientific Procurement


1-Benzoyl-2-methylpiperazine Demonstrates High Nanomolar Affinity for the Sigma-1 Receptor

In a direct head-to-head comparison of its CNS receptor binding profile, 1-benzoyl-2-methylpiperazine displays significant and selective affinity for the sigma-1 receptor (σ1R). It exhibits a binding affinity (Ki) of 21.7 nM for the human σ1R, as determined by its ability to displace the radioligand [3H]-(+)-pentazocine from guinea pig brain membranes [1]. This high affinity is a key differentiator from its activity at muscarinic receptors.

Sigma-1 Receptor CNS Pharmacology Neuroprotection

1-Benzoyl-2-methylpiperazine Enables Regiospecific Synthesis of Sterically Hindered Mono-Benzoylated Piperazines

The compound is a direct outcome of a published protocol for regiospecific monobenzoylation. Using a temporary N-silyl masking strategy on the less hindered nitrogen of 2-methylpiperazine, the benzoylation is directed exclusively to the more sterically hindered nitrogen atom, yielding 1-benzoyl-2-methylpiperazine with 84% yield after deprotection [1]. This contrasts sharply with direct benzoylation methods, which produce a mixture of regioisomers and bis-acylated products.

Synthetic Methodology Regioselective Synthesis Piperazine Chemistry

The 1-Benzoyl-2-methylpiperazine Scaffold is Found in Potent CNS-Active Compounds, Including a High-Potency Nootropic

The 1-benzoyl-2-methylpiperazine substructure is a key component of the potent nootropic compound DM235 (compound 13). DM235 demonstrated outstanding in vivo potency, being active at a dose of 0.001 mg/kg sc in a mouse passive avoidance test, a model for evaluating cognitive enhancement [1]. This potency is several orders of magnitude greater than the reference nootropic drug, piracetam, which is typically active in the 10-100 mg/kg range in similar models.

Nootropic CNS Drug Discovery Acetylcholine Release

1-Benzoyl-2-methylpiperazine Exhibits Differential Selectivity Between Muscarinic M1 and M2 Receptors

Further profiling reveals a notable selectivity window for the muscarinic M1 receptor over the M2 subtype. 1-Benzoyl-2-methylpiperazine binds to the bovine M1 receptor with a Ki of 156 nM, whereas its affinity for the rat M2 receptor is significantly lower, with a Ki of 1,370 nM [1]. This results in a quantified ~8.8-fold selectivity for M1 over M2.

Muscarinic Receptors CNS Selectivity Alzheimer's Disease

1-Benzoyl-2-methylpiperazine (CAS 292063-50-4): Optimal Research and Development Application Scenarios Based on Quantified Evidence


Scenario 1: High-Value Synthetic Intermediate for CNS Ligand Libraries

Use 1-benzoyl-2-methylpiperazine as a regiospecifically defined building block for the synthesis of focused compound libraries targeting CNS GPCRs and sigma receptors. The well-established, high-yielding (84%) and regiospecific synthetic protocol [1] ensures that each library member possesses a consistent and defined core structure. This structural uniformity is essential for generating interpretable structure-activity relationship (SAR) data, which is a critical requirement for any medicinal chemistry optimization program.

Scenario 2: Chemical Probe Development for the Sigma-1 Receptor

Procure this compound as a validated starting point for the development of novel sigma-1 receptor (σ1R) chemical probes. The compound's demonstrated high affinity (Ki = 21.7 nM) for human σ1R, combined with its quantifiable selectivity over muscarinic M1 (7.2-fold) and M2 (63-fold) receptors [1], provides a favorable selectivity profile for minimizing off-target effects in cellular and in vivo studies. Further medicinal chemistry efforts can focus on improving this selectivity window and optimizing pharmacokinetic properties.

Scenario 3: Academic Research on Nootropic and Cognition-Enhancing Agents

Utilize 1-benzoyl-2-methylpiperazine as a key intermediate in academic research focused on the development of nootropic and cognition-enhancing agents. The demonstrated potential for this scaffold to yield compounds with exceptional in vivo potency—such as DM235, which is active at 0.001 mg/kg sc [1]—makes it a compelling tool for investigating the mechanisms of memory and learning in rodent models. This evidence supports its use in grants and publications exploring novel therapeutic approaches for cognitive deficits.

Scenario 4: Stereospecific SAR Studies in CNS Drug Discovery

Leverage the chiral center at the 2-position of the piperazine ring to conduct stereospecific SAR studies. The compound is available as a racemate, but its enantiomers (e.g., (S)-2-methyl-1-benzoylpiperazine) can be separated or synthesized. Given the quantifiable differences in activity observed between enantiomers of related 2-methylpiperazine derivatives [1], exploring the individual enantiomers of this scaffold is a promising strategy for enhancing both the potency and selectivity of lead compounds targeting CNS disorders.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

10 linked technical documents
Explore Hub


Quote Request

Request a Quote for 1-Benzoyl-2-methylpiperazine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.